molecular formula C11H9ClN2OS B3036393 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone oxime CAS No. 339279-38-8

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone oxime

Cat. No. B3036393
CAS RN: 339279-38-8
M. Wt: 252.72 g/mol
InChI Key: YAEWZLMMWLHCTA-VGOFMYFVSA-N
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Description

The compound “1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone oxime” is a complex organic molecule that contains a thiazole ring and an oxime functional group . Thiazoles are a type of heterocyclic compound that includes a five-membered ring with one sulfur atom and one nitrogen atom . Oximes are compounds that contain a C=N-OH functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenyl ring, and the oxime group. The positions of these groups in the molecule would be determined by the numbering in the name of the compound .


Chemical Reactions Analysis

Thiazoles and oximes both participate in a variety of chemical reactions. Thiazoles can act as ligands in coordination chemistry, and can undergo electrophilic and nucleophilic substitution reactions . Oximes can be reduced to amines, or dehydrated to form nitriles . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the thiazole and oxime groups, the presence of the chlorophenyl group, and the overall shape and size of the molecule .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Thiadiazoles : The compound is used in synthesizing various thiadiazoles, which are significant in medicinal chemistry. For instance, 1-aryl-2,2-dihalogenoethanone oximes react with tetrasulfur tetranitride to form thiadiazoles, a process explored by Yoon, Cho, and Kim (1998) (Yoon, Cho, & Kim, 1998).

Biological Activity

  • Antimycotic Activity : The compound's derivatives have been studied for their antifungal activities. For example, derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime showed significant antimycotic activity as reported by Raga et al. (1992) (Raga et al., 1992).

  • Fungicidal Activity : Liu et al. (2012) explored the fungicidal activity of novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, showing moderate inhibitory effects on certain fungi (Liu et al., 2012).

Structural Studies

  • Crystal Structure Analysis : The crystal structure of derivatives like (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provides insights into molecular conformations and interactions, as detailed by Zheng, Cui, and Rao (2014) (Zheng, Cui, & Rao, 2014).

Mechanism and Reaction Studies

  • Study of Reaction Mechanisms : Research by Tahtaci and Aydin (2019) highlights interesting reaction mechanisms in synthesizing aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, utilizing similar compounds (Tahtaci & Aydin, 2019).

Extraction Studies

  • Extraction of Metals : The compound's derivatives have applications in extracting metals like copper from solutions, as demonstrated in studies by Krzyżanowska et al. (1989) (Krzyżanowska et al., 1989).

Agrochemical Research

  • Agrochemical Applications : Zhu and Shi (2009) explored the insecticidal and fungicidal activities of thiophosphoryl oximates containing thiazole, which are related to this compound (Zhu & Shi, 2009).

Molecular Docking Studies

  • Molecular Docking and Analysis : The compound's derivatives are used in molecular docking studies to understand interactions with biological molecules, as seen in the research by ShanaParveen et al. (2016) (ShanaParveen et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives, like the one , for their effectiveness in inhibiting corrosion of metals (Kaya et al., 2016).

Pesticidal Activity

  • Pesticidal Activity : Eliazyan et al. (2013) synthesized and studied the pesticidal activities of derivatives, showing both growth stimulant and fungicidal properties (Eliazyan et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole-containing compounds have biological activity, and can act as antimicrobial, antifungal, or anticancer agents . The mechanism of action of these compounds often involves interaction with biological macromolecules .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety hazards would depend on the properties of the compound, but could include toxicity, flammability, and reactivity . Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemicals .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential as a therapeutic agent .

properties

IUPAC Name

(NE)-N-[1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-7(14-15)10-6-13-11(16-10)8-2-4-9(12)5-3-8/h2-6,15H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEWZLMMWLHCTA-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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